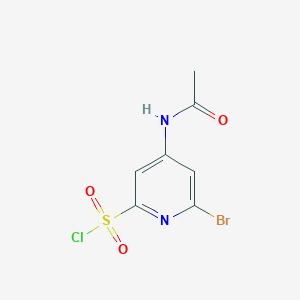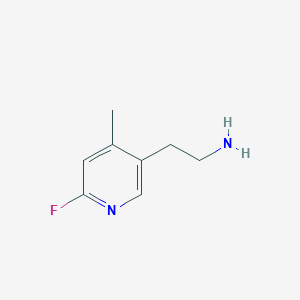
3-Fluoro-6-iodopicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-6-iodopicolinaldehyde: is a chemical compound with the molecular formula C6H3FINO . It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 3 and 6 on the pyridine ring are replaced by fluorine and iodine atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-iodopicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method is the direct fluorination and iodination of picolinaldehyde using appropriate halogenating agents. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts such as silver salts to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-6-iodopicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 3-Fluoro-6-iodopicolinic acid.
Reduction: Formation of 3-Fluoro-6-iodopicolinyl alcohol.
Substitution: Formation of various substituted picolinaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
3-Fluoro-6-iodopicolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Employed in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Fluoro-6-iodopicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity. For example, the fluorine atom can enhance the compound’s ability to form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
3-Fluoropicolinaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodopicolinaldehyde: Lacks the fluorine atom, affecting its hydrogen bonding capabilities.
3-Chloro-6-iodopicolinaldehyde: Similar structure but with chlorine instead of fluorine, leading to different reactivity and properties
Uniqueness: 3-Fluoro-6-iodopicolinaldehyde is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Properties
Molecular Formula |
C6H3FINO |
|---|---|
Molecular Weight |
251.00 g/mol |
IUPAC Name |
3-fluoro-6-iodopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3FINO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H |
InChI Key |
QMMKJWOCHBXUST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,12S)-4-(2,4-dihydroxyphenyl)-10,18-dihydroxy-8-(6-hydroxy-1-benzofuran-2-yl)-14-methyl-3,5,15-trioxahexacyclo[12.7.1.02,4.02,12.06,11.016,21]docosa-6,8,10,16(21),17,19-hexaen-13-one](/img/structure/B14857582.png)






![2-{[1-(10-Carboxylatodecyl)-1,4-dihydroquinolin-4-ylidene]methyl}-3-methyl-1,3-benzothiazol-3-ium hydrobromide](/img/structure/B14857620.png)

![6-Cyanobenzo[D]oxazole-2-carboxylic acid](/img/structure/B14857624.png)



